molecular formula C2H12N2O7S2 B11732218 2-Aminoethane-1,1-disulfonic acid amine hydrate

2-Aminoethane-1,1-disulfonic acid amine hydrate

Cat. No.: B11732218
M. Wt: 240.3 g/mol
InChI Key: NAHHPPWKAHPFGB-UHFFFAOYSA-N
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Description

2-Aminoethane-1,1-disulfonic acid amine hydrate is a chemical compound with the molecular formula C2H10N2O6S2. It is known for its unique structure, which includes two sulfonic acid groups and an amino group attached to an ethane backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethane-1,1-disulfonic acid amine hydrate typically involves the reaction of ethylene diamine with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a solvent such as water or an organic solvent to facilitate the reaction. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethane-1,1-disulfonic acid amine hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-Aminoethane-1,1-disulfonic acid amine hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Aminoethane-1,1-disulfonic acid amine hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, as well as interacting with cellular membranes to modulate their properties.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanesulfonic acid: Lacks the second sulfonic acid group.

    Ethanedisulfonic acid: Does not contain the amino group.

    Taurine: Contains a sulfonic acid group but has a different structure.

Uniqueness

2-Aminoethane-1,1-disulfonic acid amine hydrate is unique due to the presence of both amino and disulfonic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C2H12N2O7S2

Molecular Weight

240.3 g/mol

IUPAC Name

2-aminoethane-1,1-disulfonic acid;azane;hydrate

InChI

InChI=1S/C2H7NO6S2.H3N.H2O/c3-1-2(10(4,5)6)11(7,8)9;;/h2H,1,3H2,(H,4,5,6)(H,7,8,9);1H3;1H2

InChI Key

NAHHPPWKAHPFGB-UHFFFAOYSA-N

Canonical SMILES

C(C(S(=O)(=O)O)S(=O)(=O)O)N.N.O

Origin of Product

United States

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